molecular formula C34H29FN4O4 B12408104 c-Met-IN-12

c-Met-IN-12

Cat. No.: B12408104
M. Wt: 576.6 g/mol
InChI Key: XSKIQQGAWQLRPT-UHFFFAOYSA-N
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Description

c-Met-IN-12 is a potent and selective type II inhibitor of the c-Met kinase, which is also known as the hepatocyte growth factor receptor. This compound has shown significant potential in inhibiting the c-Met kinase activity, making it a promising candidate for cancer therapy. The c-Met kinase plays a crucial role in various cellular processes, including proliferation, survival, motility, and morphogenesis. Aberrant activation of c-Met has been implicated in the progression and metastasis of various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of c-Met-IN-12 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. The final product undergoes rigorous quality control to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

c-Met-IN-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., hydrogen gas for reduction). The reaction conditions are carefully controlled to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have altered biological activity or improved pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting c-Met kinase activity and their potential as therapeutic agents .

Scientific Research Applications

c-Met-IN-12 has been extensively studied for its applications in various fields:

Mechanism of Action

c-Met-IN-12 exerts its effects by binding to the c-Met kinase and inhibiting its activity. The binding of this compound prevents the phosphorylation of c-Met and subsequent activation of downstream signaling pathways. This inhibition disrupts the cellular processes that are essential for tumor growth and metastasis. The molecular targets of this compound include the ATP-binding site of the c-Met kinase, where it forms stable interactions that block kinase activity .

Comparison with Similar Compounds

Similar Compounds

    Cabozantinib: Another c-Met inhibitor that has been approved for the treatment of certain cancers. It also targets other kinases, including VEGFR and RET.

    Crizotinib: A c-Met inhibitor that is used for treating non-small cell lung cancer.

Uniqueness of c-Met-IN-12

This compound is unique in its high selectivity for the c-Met kinase, which reduces the likelihood of off-target effects and associated toxicities. Its potent inhibitory activity and favorable pharmacokinetic properties make it a promising candidate for further development as a targeted cancer therapy .

Properties

Molecular Formula

C34H29FN4O4

Molecular Weight

576.6 g/mol

IUPAC Name

5-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyanilino]-1-methyl-3-phenyl-1,6-naphthyridin-4-one

InChI

InChI=1S/C34H29FN4O4/c1-34(2,41)20-42-23-10-11-24-27(18-23)36-16-14-29(24)43-30-12-9-22(17-26(30)35)38-33-31-28(13-15-37-33)39(3)19-25(32(31)40)21-7-5-4-6-8-21/h4-19,41H,20H2,1-3H3,(H,37,38)

InChI Key

XSKIQQGAWQLRPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5C)C6=CC=CC=C6)F)O

Origin of Product

United States

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